molecular formula C26H29ClN4O3 B2873482 N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide CAS No. 921481-54-1

N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B2873482
CAS No.: 921481-54-1
M. Wt: 480.99
InChI Key: UDAGPQCMVULXJO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H29ClN4O3 and its molecular weight is 480.99. The purity is usually 95%.
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Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O3/c1-34-25-18-31(19-26(33)28-16-20-7-5-6-10-23(20)27)22(15-24(25)32)17-29-11-13-30(14-12-29)21-8-3-2-4-9-21/h2-10,15,18H,11-14,16-17,19H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAGPQCMVULXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuroscience and oncology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridine ring, which is known for its role in biological activity.
  • A piperazine moiety, often associated with psychoactive properties.
  • A chlorobenzyl group that may influence lipophilicity and receptor binding.

Research indicates that this compound may exert its effects through multiple pathways:

  • Dopamine Receptor Modulation : It has been noted for its interaction with dopamine receptors, particularly the D4 subtype, which is implicated in various psychiatric disorders .
  • Anti-inflammatory Activity : Similar compounds have shown promise as COX-II inhibitors, suggesting potential anti-inflammatory properties .
  • Antimicrobial Properties : Some derivatives exhibit moderate to significant antibacterial activity, indicating a broader spectrum of biological effects .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type IC50 Value (µM) Reference
COX-II Inhibition0.52
D4 Receptor BindingHigh Affinity
Antimicrobial ActivityModerate

Case Studies

  • Dopamine D4 Receptor Antagonism : A study identified the compound as a potent antagonist of the D4 receptor, which could have implications for treating schizophrenia and other neuropsychiatric disorders. The selectivity profile was favorable compared to other dopamine receptors .
  • Anti-inflammatory Studies : In vivo studies demonstrated that similar compounds exhibited significant anti-inflammatory effects, with one showing a 64% inhibition rate compared to standard treatments like Celecoxib . This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Screening : The compound was evaluated against various bacterial strains, revealing moderate antibacterial activity. This aligns with findings from related compounds that showed enhanced efficacy with increased lipophilicity .

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